molecular formula C24H22N4O4S2 B11449540 8,8-dimethyl-2-[(4-nitrobenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

8,8-dimethyl-2-[(4-nitrobenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11449540
M. Wt: 494.6 g/mol
InChI Key: BQSMMSLWMVMLBF-UHFFFAOYSA-N
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Description

8,8-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidoquinoline core, which is a fused ring system combining pyrimidine and quinoline structures. The compound is further functionalized with various substituents, including a nitrophenylmethylsulfanyl group and a thiophene ring. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoquinoline core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the nitrophenylmethylsulfanyl and thiophene groups is carried out through substitution reactions under controlled conditions. Common reagents used in these steps include strong acids or bases, oxidizing agents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and employing continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products. Purification techniques like recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

8,8-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Catalysts: Lewis acids like aluminum chloride for substitution reactions.

    Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives. Substitution reactions on the thiophene ring can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

8,8-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 8,8-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The nitrophenyl and thiophene groups contribute to its binding affinity and specificity, influencing the pathways it affects.

Comparison with Similar Compounds

Similar Compounds

  • 8,8-DIMETHYL-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
  • 8,8-DIMETHYL-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE

Uniqueness

The uniqueness of 8,8-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific substituents, which confer distinct chemical and biological properties The presence of the nitrophenyl group enhances its potential for biological activity, while the thiophene ring contributes to its chemical reactivity

Properties

Molecular Formula

C24H22N4O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H22N4O4S2/c1-24(2)10-15-18(16(29)11-24)19(17-4-3-9-33-17)20-21(25-15)26-23(27-22(20)30)34-12-13-5-7-14(8-6-13)28(31)32/h3-9,19H,10-12H2,1-2H3,(H2,25,26,27,30)

InChI Key

BQSMMSLWMVMLBF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CS5)C(=O)C1)C

Origin of Product

United States

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